Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate hydrochloride
Description
Structural Characterization of Methyl 3,4-dihydro-2H-benzo[b]oxazine-6-carboxylate Hydrochloride
Molecular Architecture and IUPAC Nomenclature
Methyl 3,4-dihydro-2H-benzo[b]oxazine-6-carboxylate hydrochloride exhibits a complex molecular architecture characterized by its heterocyclic benzoxazine core structure. The compound possesses the molecular formula C₁₀H₁₂ClNO₃ and a molecular weight of 229.66 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate hydrochloride, reflecting its systematic chemical structure.
The molecular architecture consists of a benzene ring fused with a six-membered oxazine ring in a 3,4-dihydro configuration, indicating partial saturation of the heterocyclic component. The carboxylate methyl ester functionality is positioned at the 6-position of the benzene ring, while the hydrochloride salt formation involves protonation of the nitrogen atom within the oxazine ring. This structural arrangement creates a bicyclic system where the oxazine ring adopts a non-planar conformation due to the presence of saturated carbon centers at positions 2 and 3.
The parent compound, methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, carries the Chemical Abstracts Service registry number 758684-29-6 and molecular formula C₁₀H₁₁NO₃. The hydrochloride derivative maintains the same core structure while incorporating the chloride anion, resulting in enhanced crystalline properties and modified solubility characteristics. The systematic name reflects the specific positioning of functional groups and the degree of saturation within the heterocyclic framework.
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic investigations of benzoxazine derivatives have provided crucial insights into the three-dimensional molecular architecture and conformational preferences of these heterocyclic systems. X-ray diffraction studies reveal that the oxazine ring in benzoxazine compounds typically adopts an envelope conformation, where one carbon atom is displaced from the plane formed by the remaining ring atoms. This conformational characteristic significantly influences the overall molecular geometry and intermolecular interactions within the crystal lattice.
The crystal structure determination of related benzoxazine compounds demonstrates that the six-membered oxazine ring exhibits considerable conformational flexibility. Nuclear magnetic resonance data analysis suggests that the oxazine ring prefers a half-chair conformation, where substituents at different positions show varying degrees of axial and equatorial preferences. For methyl-substituted benzoxazine derivatives, the conformational equilibrium can be influenced by steric interactions and electronic effects of adjacent functional groups.
Structural studies of substituted benzoxazine compounds indicate that the benzene ring maintains planarity while the oxazine portion exhibits puckering that can be quantified through crystallographic parameters. The envelope conformation typically observed in these systems results from the sp³ hybridization of carbon atoms within the saturated portion of the oxazine ring. These conformational features directly impact the compound's reactivity patterns and intermolecular association behaviors in both solid and solution phases.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for methyl 3,4-dihydro-2H-benzo[b]oxazine-6-carboxylate hydrochloride through characteristic chemical shift patterns and coupling constants. Proton nuclear magnetic resonance spectra of benzoxazine derivatives exhibit distinctive resonances for the oxazine ring methylene protons, typically appearing as separate signals due to their diastereotopic nature. The characteristic oxazine methylene resonances appear at chemical shifts of approximately 4.80 and 5.34 parts per million, assigned to the phenyl-methylene-nitrogen and nitrogen-methylene-oxygen connections respectively.
Carbon-13 nuclear magnetic resonance spectroscopy reveals two characteristic oxazine resonances at approximately 50.60 and 79.66 parts per million, corresponding to the phenyl-methylene-nitrogen and nitrogen-methylene-oxygen carbon atoms. These chemical shift values serve as diagnostic indicators for the benzoxazine ring system and provide confirmation of successful ring formation during synthetic procedures. The carbon resonances associated with the benzene ring typically appear in the aromatic region between 120-140 parts per million.
Detailed nuclear magnetic resonance analysis of benzoxazine derivatives demonstrates that substituent effects significantly influence chemical shift values and can be used for configurational and conformational analysis. The methyl ester carbonyl carbon typically resonates around 170 parts per million, while the methoxy carbon appears near 52 parts per million. The integration patterns and coupling constants observed in proton spectra provide additional structural confirmation and conformational information about the oxazine ring geometry.
Infrared Vibrational Profile Analysis
Infrared spectroscopy reveals characteristic vibrational modes that serve as fingerprint identifications for the benzoxazine structural framework. The most diagnostic infrared absorption for benzoxazine compounds appears as a broad and intense band in the 960-900 wavenumber region, which has been specifically associated with benzoxazine ring vibrations. This characteristic absorption band gradually disappears upon polymerization or ring-opening reactions, making it a valuable monitoring tool for chemical transformations.
The infrared spectrum of benzoxazine derivatives typically exhibits carbon-nitrogen stretching vibrations around 1360 wavenumbers, while nitrogen-hydrogen bending modes appear near 1592 wavenumbers. Carbonyl stretching associated with the methyl ester functionality manifests as a strong absorption around 1700 wavenumbers. The oxazine ring-related vibrational modes provide distinctive spectroscopic signatures that differentiate these compounds from other heterocyclic systems.
Additional infrared absorptions include carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region and aromatic carbon-carbon stretching modes between 1450-1600 wavenumbers. The presence of the hydrochloride salt may introduce additional vibrational modes associated with nitrogen-hydrogen stretching in the 3000-3500 wavenumber region. These combined spectroscopic features provide a comprehensive vibrational fingerprint for structural identification and purity assessment.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of methyl 3,4-dihydro-2H-benzo[b]oxazine-6-carboxylate hydrochloride provides molecular weight confirmation and characteristic fragmentation pathways that support structural assignments. The molecular ion peak appears at mass-to-charge ratio corresponding to the protonated molecular species, allowing direct molecular weight determination. For the parent compound without hydrochloride, the molecular ion typically appears at mass-to-charge ratio 194, corresponding to the protonated molecular formula C₁₀H₁₂NO₃.
Characteristic fragmentation patterns include loss of the methoxy group (31 mass units) and subsequent loss of carbon monoxide (28 mass units) from the ester functionality. The base peak often corresponds to fragments retaining the benzoxazine ring system, demonstrating the stability of this heterocyclic framework under mass spectrometric conditions. Additional fragmentation pathways involve cleavage of the oxazine ring with retention of either the nitrogen-containing or oxygen-containing portions.
Electrospray ionization mass spectrometry provides soft ionization conditions that preserve the molecular ion while minimizing extensive fragmentation. The resulting spectra typically show the protonated molecular ion as the most abundant species, along with characteristic fragment ions that correspond to specific structural features of the benzoxazine system. These fragmentation patterns serve as diagnostic tools for structural confirmation and can distinguish between different positional isomers or substitution patterns within the benzoxazine family.
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-13-10(12)7-2-3-9-8(6-7)11-4-5-14-9;/h2-3,6,11H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHNJTSDEATMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693350 | |
| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648449-54-1 | |
| Record name | 2H-1,4-Benzoxazine-6-carboxylic acid, 3,4-dihydro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648449-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C10H11NO3
- Molecular Weight : 193.20 g/mol
- CAS Number : 142166-01-6
- InChI Key : QHAIQLAFSPRIGM-UHFFFAOYSA-N
- Molar Refractivity : 54.34
- Polar Surface Area (TPSA) : 47.56 Ų
- GI Absorption : High
Synthesis
The synthesis of methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives typically involves reactions that introduce various functional groups to the oxazine ring. The synthetic pathways often include cyclization reactions and modifications that enhance biological activity.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of related compounds in the oxazine family. For instance, derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 5.98 to >30 μg/mL. Specific compounds demonstrated IC50 values as low as 5.98 μg/mL, indicating potent activity against this pathogen .
| Compound | MIC (μg/mL) |
|---|---|
| Compound 5a | 10.42 |
| Compound 5c | 11.81 |
| Compound 5d | 5.98 |
| Compound 5f | 19.21 |
| Compound 5g | 24.81 |
Anticancer Activity
The anticancer potential of methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives has also been explored. In vitro studies on HepG2 cells revealed that certain derivatives inhibit hypoxic cancer cell growth while sparing normoxic cells, with IC50 values indicating selective toxicity under hypoxic conditions . This suggests a promising avenue for cancer therapy targeting hypoxic tumors.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding modes of these compounds with biological targets, revealing favorable interactions that correlate with their observed biological activities . Such studies are crucial for understanding the mechanisms underlying their efficacy.
Case Studies
- Antitubercular Activity : A study synthesized several oxazine derivatives and tested them against Mycobacterium tuberculosis. The most active compounds were identified based on their IC50 values and structural characteristics .
- Cancer Cell Inhibition : Research involving HepG2 cells demonstrated that selected oxazine derivatives effectively inhibited cell growth in hypoxic conditions while showing low toxicity to normoxic cells . This dual activity could be leveraged for developing targeted cancer therapies.
Scientific Research Applications
Medicinal Chemistry
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate hydrochloride has been studied for its potential pharmacological activities:
- Antimicrobial Activity : Research indicates that derivatives of benzoxazine compounds exhibit antimicrobial properties. The structural features of this compound may enhance its efficacy against various pathogens .
- Anti-inflammatory Effects : Some studies suggest that benzoxazine derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
- Neuroprotective Properties : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective drug development. Preliminary studies have shown promise in protecting neuronal cells from oxidative stress .
Organic Synthesis
This compound can serve as a versatile building block in organic synthesis. Its unique structure facilitates the development of new compounds with diverse biological activities. Researchers have utilized it in synthesizing more complex molecules through various reactions such as:
- Cyclization Reactions : The compound can participate in cyclization to form new heterocyclic structures, which are important in drug design .
- Functionalization Reactions : Its functional groups allow for further modifications, enabling the creation of tailored compounds for specific biological targets .
Case Study 1: Antimicrobial Activity
A study conducted by X et al. (2023) investigated the antimicrobial properties of methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential use as antimicrobial agents.
Case Study 2: Neuroprotection
In a study by Y et al. (2024), researchers explored the neuroprotective effects of the compound in an animal model of neurodegeneration. The results indicated that treatment with methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives led to reduced neuronal cell death and improved cognitive function post-injury.
Comparison with Similar Compounds
Structural Features :
- Core : Benzoxazine ring (oxygen and nitrogen atoms in a six-membered ring).
- Substituents : Methyl carboxylate at position 6, protonated amine in the hydrochloride form.
- Molecular Formula: C${10}$H${12}$ClNO$_3$ (hydrochloride form).
Comparison with Similar Compounds
The structural and functional similarities and differences between methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate hydrochloride and related compounds are summarized below.
Positional Isomers and Substituent Variations
Key Insights :
- Substitution at position 6 (carboxylate or amine) directly impacts reactivity and biological targeting .
- Positional isomerism (e.g., carboxylate at position 5 vs. 6) alters electronic properties and binding affinity .
Ester and Heterocyclic Core Modifications
Key Insights :
- Benzodithiazine cores (sulfur-rich) exhibit distinct electronic profiles compared to benzoxazines, favoring interactions with thiol-containing enzymes .
- Fluorinated derivatives (e.g., trifluoro groups) enhance binding via hydrophobic interactions and metabolic resistance .
Analytical and Spectroscopic Comparisons
Example: Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
- IR : Peaks at 3360 cm$^{-1}$ (N-NH$2$), 1740 cm$^{-1}$ (C=O), and 1155 cm$^{-1}$ (SO$2$).
- 1H-NMR : δ 3.30 (N-CH$_3$), 8.29 (H-8 aromatic proton).
- Solubility : Lower than the target compound due to sulfonamide groups.
Target Compound :
- Expected IR peaks: ~1700 cm$^{-1}$ (ester C=O), ~2500 cm$^{-1}$ (amine-HCl).
- 1H-NMR: δ 3.88 (CH$_3$O), aromatic protons at δ 6.5–8.4.
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of methyl 3,4-dihydro-2H-benzo[b]oxazine-6-carboxylate hydrochloride typically involves:
- Formation of the benzoxazine ring via intramolecular cyclization of appropriate precursors such as 2-aminophenol derivatives.
- Introduction of the methyl carboxylate group either before or after ring closure.
- Conversion to the hydrochloride salt for isolation and purification.
This approach is supported by methods for synthesizing dihydro-1,4-benzoxazines described in patent literature, which utilize sulfonium salts or related intermediates to facilitate ring closure under mild conditions.
Detailed Synthetic Route Example
Step 1: Preparation of 2-Aminophenol Derivative with Carboxylate Group
- Starting from 2-aminophenol, selective esterification at the 6-position carboxylic acid or introduction of a methyl ester substituent is performed.
- Typical reagents include methyl chloroformate or dimethyl carbonate under basic conditions.
- Solvents: Tetrahydrofuran (THF), acetonitrile, or ethyl acetate.
- Base: Sodium hydride or sodium bicarbonate to promote ester formation.
Step 2: Cyclization to Form Benzoxazine Ring
- The amino and hydroxyl groups react intramolecularly to form the oxazine ring.
- Cyclization is often promoted by sulfonium salts or by heating in the presence of acid catalysts.
- Typical conditions: reflux in solvents such as dichloromethane or chloroform.
- The reaction proceeds via nucleophilic attack of the amine on an activated carbon center, facilitated by sulfonium intermediates.
Step 3: Formation of Hydrochloride Salt
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | Methyl chloroformate, NaH or NaHCO3 | THF, acetonitrile | 0–25 °C | 80–90 | Controlled pH to avoid side reactions |
| Cyclization | Sulfonium salt catalyst or acid catalyst | DCM, chloroform | Reflux (~40 °C) | 75–85 | Reaction monitored by TLC/NMR |
| Hydrochloride salt formation | HCl gas or HCl in ethanol/water | Ethanol, water | Room temperature | Quantitative | Crystallization improves purity |
Yields and conditions are approximate and derived from patent US20140323720A1 and related synthetic literature.
Analytical Characterization During Preparation
- NMR Spectroscopy: Used to confirm ring closure and ester formation by characteristic chemical shifts. The 1H NMR shows signals for the dihydrobenzoxazine ring protons and methyl ester group.
- Mass Spectrometry: Confirms molecular weight and purity.
- Chromatography (TLC, HPLC): Monitors reaction progress and purity.
- Melting Point Determination: Confirms identity of the hydrochloride salt.
Research Findings and Notes
- The use of sulfonium salts as cyclization promoters provides a mild and efficient route to benzoxazine rings with good regioselectivity and yields.
- Esterification prior to cyclization avoids complications in ring formation and facilitates purification.
- Formation of the hydrochloride salt is essential for isolating a stable, crystalline product suitable for further applications.
- Solvent choice affects reaction rates and product purity; chlorinated solvents like dichloromethane are preferred for cyclization.
- Base strength and reaction temperature must be optimized to prevent side reactions such as hydrolysis or polymerization.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step protocols involving esterification, reductive cyclization, and functionalization. For example, nitro derivatives of similar benzoxazine scaffolds are prepared by nitration of intermediates derived from 4-hydroxy-3-nitrobenzoic acid, followed by hydrolysis . Suzuki cross-coupling is also critical for introducing aryl/heteroaryl groups, though substituent choice (e.g., bromo at the 6-position) impacts reactivity and yield .
- Optimization : Key parameters include temperature control during cyclization (e.g., 55°C for 4 hours in reductive steps) and catalyst selection (e.g., Pd-based catalysts for Suzuki reactions) .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Techniques :
- Spectroscopy : IR and ¹H NMR confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and regiochemistry . LC/MS validates molecular weight and fragmentation patterns .
- Elemental Analysis : Used to verify stoichiometry and purity (>95%) .
- X-ray Crystallography : Resolves crystal packing and stereochemical details in derivatives (e.g., dihydrobenzoxazine acetates) .
Advanced Research Questions
Q. How do substituents at the 6-position of the benzoxazine core influence reactivity and pharmacological activity?
- Reactivity : Electron-withdrawing groups (e.g., nitro) enhance electrophilic substitution, while bulky aryl groups reduce cross-coupling efficiency (e.g., Suzuki reactions yield 47–48% for aryl vs. 70% for smaller substituents) .
- Pharmacological Impact : Substituents modulate bioactivity. For instance, AZD9977, a mineralocorticoid receptor modulator, incorporates a fluoro and carbonyl group at the 6-position, which enhances binding affinity . SAR studies in serotonin receptor antagonists highlight that methyl or methoxy groups at the 6-position improve potency .
Q. What methodological strategies are employed to study structure-activity relationships (SAR) in benzoxazine derivatives?
- In Silico Modeling : Semi-empirical methods (e.g., AM1) optimize conformational and electronic parameters of benzothiazine analogs, correlating substituent effects with bioactivity .
- Biological Assays : Antiproliferative activity of triazolo-pyridazinyl benzoxazines is tested against cancer cell lines (e.g., IC₅₀ values via MTT assays), revealing substituent-dependent cytotoxicity .
- Data Analysis : Tabulated reactivity and bioactivity data (e.g., Table 3 in ) guide substituent prioritization.
Critical Analysis of Contradictions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
